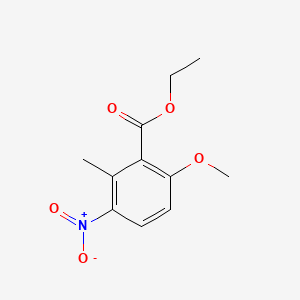

Ethyl 6-methoxy-2-methyl-3-nitrobenzoate

Description

Properties

IUPAC Name |

ethyl 6-methoxy-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-4-17-11(13)10-7(2)8(12(14)15)5-6-9(10)16-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIYOURSYUGLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration with Nitric Acid/Acetic Anhydride

The most direct method involves nitrating ethyl 6-methoxy-2-methylbenzoate using a mixture of nitric acid and acetic anhydride. This approach leverages the electron-donating methoxy and methyl groups to direct nitration to the para position relative to the methoxy group (position 3).

Procedure :

A mixture of ethyl 6-methoxy-2-methylbenzoate (0.02 mol) in dichloromethane is treated dropwise with 65% nitric acid (0.07 mol) and acetic anhydride (0.08 mol) under ice-cooling. After stirring at 30°C for 3 hours, the reaction is quenched with ice water, extracted with ethyl acetate, and concentrated. Recrystallization from ethanol yields the product as a light yellow solid.

Key Data :

Nitration with Mixed Acid Systems

Alternative nitrating agents, such as fuming nitric acid in sulfuric acid, have been explored for enhanced reactivity. However, these conditions risk over-nitration and require shorter reaction times.

Multi-Step Synthesis from 3-Alkoxy-4-Acetoxybenzaldehyde

Nitration and Sequential Functionalization

A patent by CN111302945A outlines a route starting with 3-alkoxy-4-acetoxybenzaldehyde, proceeding through nitration, deacetylation, methylation, and oxidation.

Stepwise Breakdown :

-

Nitration : 3-Methoxy-4-acetoxybenzaldehyde is treated with fuming HNO₃ in dichloroethane, yielding 4-formyl-2-methoxy-3-nitrophenyl acetate.

-

Deacetylation : Hydrolysis with aqueous NaOH removes the acetyl group.

-

Methylation : Dimethyl sulfate in alkaline conditions introduces the methoxy group.

-

Oxidation : KMnO₄ oxidizes the aldehyde to a carboxylic acid.

-

Esterification : Ethanol and H₂SO₄ convert the acid to the ethyl ester.

Critical Analysis :

-

Yield : 65–70% overall (four steps).

-

Advantage : Avoids isomer formation via protective group strategies.

Diazotization-Hydrolysis-Methylation Route

Reductive Amination and Diazotization

CN113072441A describes a pathway starting with 2-methyl-6-nitrobenzoic acid, involving hydrogenation, diazotization, hydrolysis, and methylation.

Synthetic Sequence :

-

Hydrogenation : Pd/C-catalyzed reduction of 2-methyl-6-nitrobenzoic acid to 2-amino-6-methylbenzoic acid (90% yield).

-

Diazotization : NaNO₂/HCl at 0–5°C generates the diazonium salt.

-

Hydrolysis : Heating in methanol/water yields 2-hydroxy-6-methylbenzoic acid.

-

Methylation : Dimethyl sulfate in NaOH introduces the methoxy group (85% yield).

-

Esterification : Ethanol/H₂SO₄ converts the acid to the ethyl ester.

Challenges :

-

Diazonium intermediates are thermally unstable, requiring strict temperature control.

-

Competing esterification during hydrolysis necessitates pH adjustments.

Comparative Analysis of Synthetic Routes

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Boron tribromide for demethylation.

Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Reduction: Ethyl 6-methoxy-2-methyl-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Ester Hydrolysis: 6-Methoxy-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 6-methoxy-2-methyl-3-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. The nitro group in the structure enhances electrophilicity, making it suitable for further functionalization.

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of several pharmaceutical agents. For example, it can act as a precursor for synthesizing heterocyclic compounds that exhibit biological activity. Research has shown that derivatives of nitrobenzoates can possess antimicrobial and anticancer properties, making them valuable in drug development .

Agrochemical Development

This compound is also relevant in the development of agrochemicals. Its derivatives are being explored for use as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in plants and pathogens . For instance, compounds derived from similar nitrobenzoic acids have been linked to effective control of powdery mildew in crops .

Research into the biological activities of this compound has revealed promising results.

Antimicrobial Properties

A study demonstrated that derivatives of nitrobenzoates exhibit significant antimicrobial activity against various bacterial strains. The presence of the nitro group is crucial for this activity, as it facilitates interactions with microbial enzymes .

Anticancer Activity

In vitro studies have indicated that this compound and its derivatives can act as cytotoxic agents against cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress pathways .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-2-methyl-3-nitrobenzoate and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress. The methoxy and ester groups can also influence the compound’s solubility, stability, and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of nitrobenzoate esters. Below is a systematic comparison with analogs based on substituent positions, physical properties, and applications.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Positions

Key Observations:

- Substituent Position : The 3-nitro group in the target compound enhances electrophilic substitution reactivity compared to para-nitro analogs like ethyl 4-nitrobenzoate .

- Solubility : Methoxy and ethyl ester groups improve solubility in aprotic solvents (e.g., ethyl acetate, acetone) compared to methyl esters or carboxylic acid derivatives .

Physicochemical Properties

Limited experimental data are available for the target compound, but trends can be inferred from analogs:

Table 2: Comparative Physical Properties (Theoretical)

Biological Activity

Ethyl 6-methoxy-2-methyl-3-nitrobenzoate (C11H13NO5) is a nitro-substituted benzoate compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmaceuticals and material science.

Synthesis of this compound

The compound is synthesized through a multi-step process involving nitration and esterification. The typical synthetic route includes:

- Nitration : The starting material, 2-methyl-6-methoxybenzoic acid, is nitrated using concentrated nitric acid and sulfuric acid, introducing the nitro group at the meta position relative to the methoxy group.

- Esterification : The resulting nitrobenzoic acid is then reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by forming covalent bonds with their active sites.

- Induction of Oxidative Stress : The reduction of the nitro group can generate reactive oxygen species (ROS), contributing to oxidative damage in cells .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound may exhibit similar effects by undergoing reduction to produce toxic intermediates that damage microbial DNA, leading to cell death. This mechanism is common among nitro derivatives used in antibiotic treatments .

Anti-inflammatory Properties

Research indicates that nitro compounds can modulate inflammatory responses. This compound could potentially inhibit pro-inflammatory cytokines and enzymes such as iNOS and COX-2, making it a candidate for further investigation in anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have investigated related compounds or derivatives of this compound, highlighting its potential applications:

- Anticancer Activity : Derivatives of similar nitrobenzoates have shown promise in targeting cancer cells by inducing apoptosis and inhibiting cell proliferation. For instance, compounds that share structural similarities have been evaluated for their effects on breast cancer cell lines .

- Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Reduction to reactive intermediates |

| Miconazole | Antifungal | Inhibition of fungal DNA synthesis |

| Metronidazole | Antibacterial | Reduction leading to DNA damage |

| Nitro Fatty Acids | Anti-inflammatory | Reaction with proteins altering cellular signaling |

Q & A

Q. What are the recommended methods for synthesizing Ethyl 6-methoxy-2-methyl-3-nitrobenzoate in a laboratory setting?

The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach includes:

- Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄), ensuring temperature control (0–5°C) to avoid over-nitration.

- Esterification : React the nitrobenzoic acid intermediate with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

- Methoxy and Methyl Group Incorporation : Use alkylation or Friedel-Crafts acylation, depending on precursor availability. For example, methoxy groups can be introduced via Williamson ether synthesis.

Purification steps (e.g., column chromatography or recrystallization) are critical to isolate the product from positional isomers, as seen in analogs like methyl 4-fluoro-3-nitrobenzoate derivatives .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and esterification. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the ethyl ester shows a triplet-quartet split (~δ 1.3–4.3 ppm).

- X-ray Crystallography : Resolve ambiguities in substituent orientation using SHELX programs (e.g., SHELXL for refinement). Bond angles and torsion parameters (e.g., C9—O3—C8—C7 ≈ 178.58°) help validate stereoelectronic effects .

- HPLC-MS : Quantify purity and detect nitro-group degradation byproducts (e.g., reduction to amines under acidic conditions) .

Q. What safety precautions should be observed when handling this compound?

- Engineering Controls : Use fume hoods and closed systems to minimize inhalation of nitroaromatic vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection (e.g., N95 masks) is required during powder handling .

- Waste Management : Segregate nitro-containing waste for specialized disposal to prevent environmental contamination .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The nitro group at position 3 strongly activates the aromatic ring for NAS at positions ortho and para to itself. Computational studies (e.g., DFT calculations) show that the methoxy group at position 6 exerts a competing electron-donating effect, reducing reactivity at adjacent positions. Experimental validation involves comparing reaction rates with analogs like ethyl 4-chloro-3-nitrobenzoate, where chloro substituents further enhance NAS efficiency .

Q. What strategies can resolve contradictions in experimental data regarding the thermodynamic stability of this compound derivatives?

- Pressure-Dependent Studies : Replicate thermodynamic measurements (e.g., enthalpy of formation) under controlled conditions (30–70 bar for uptake, 0.25–1.00 bar for release) to identify pressure-sensitive degradation pathways .

- Crystallographic Analysis : Use SHELXD/SHELXE to detect polymorphic forms or twinning, which may explain stability discrepancies. For example, torsion angle variations (e.g., C7—C8—O3—C9 ≈ -62.70°) can indicate conformational flexibility affecting stability .

Q. How can computational modeling predict the crystallographic behavior of this compound?

- Molecular Dynamics (MD) Simulations : Model packing efficiency using force fields (e.g., AMBER) to predict lattice parameters. Compare with experimental data from SHELXL-refined structures .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C—H···O contacts) to explain crystallization tendencies. For example, nitro-oxygen atoms often form weak hydrogen bonds with methyl groups in adjacent molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.